Scientific Field: Neuroscience
Summary of Application: TCQA has been found to induce adult neurogenesis and improve learning and memory deficits in aging model senescence-accelerated prone 8 mice.
Methods of Application: Mice were fed with 5 mg/kg of TCQA for 30 days and were tested in the Morris water maze (MWM).
Results: TCQA-treated mice exhibited significantly improved cognitive performance in MWM compared to untreated mice.
Scientific Field: Dermatology
Summary of Application: TCQA has been found to inhibit tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes.
Scientific Field: Neurology
Summary of Application: TCQA may be an essential active component for the treatment of Alzheimer’s Disease with Erigeron Breviscapus (Vant.) Hand-Mazz by regulating ferroptosis.
3,4,5-Tricaffeoylquinic acid is a polyphenolic compound derived from quinic acid, characterized by the presence of three caffeoyl groups attached to its structure. Its systematic name according to the International Union of Pure and Applied Chemistry is (3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid. This compound is notable for its complex structure and potential health benefits, including antioxidant and neuroprotective properties. It has garnered interest in various fields of research due to its bioactive effects and presence in numerous plant species.
In biological systems, 3,4,5-tricaffeoylquinic acid may undergo hydrolysis, leading to the release of caffeic acid and quinic acid, which can contribute to its bioactivity and metabolic pathways within organisms.
3,4,5-Tricaffeoylquinic acid exhibits a range of biological activities:
Several methods have been developed for synthesizing 3,4,5-tricaffeoylquinic acid:
3,4,5-Tricaffeoylquinic acid has several applications across different fields:
Studies on the interactions of 3,4,5-tricaffeoylquinic acid with other biomolecules reveal its potential synergistic effects:
3,4,5-Tricaffeoylquinic acid belongs to a class of compounds known as caffeoylquinic acids. Here are some similar compounds for comparison:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Caffeoylquinic Acid | One caffeoyl group attached | Basic structure; less bioactive than tri-substituted |
4-Caffeoylquinic Acid | One caffeoyl group attached | Similar properties but different bioactivity profile |
3,4-Dicaffeoylquinic Acid | Two caffeoyl groups attached | More potent antioxidant activity compared to mono-substituted |
1-Caffeoylquinic Acid | Caffeoyl group at position one | Less common; limited studies on biological effects |
The unique aspect of 3,4,5-tricaffeoylquinic acid lies in its tri-substitution pattern which enhances its biological activities compared to mono- and di-caffeoylquinic acids. Its ability to influence neurogenesis and pigmentation regulation sets it apart from other similar compounds.
The biosynthesis of 3,4,5-tricaffeoylquinic acid represents a sophisticated metabolic process deeply embedded within the phenylpropanoid pathway, particularly prominent in species belonging to the Asteraceae family. This pathway serves as the fundamental biochemical framework for synthesizing diverse secondary metabolites that contribute to plant defense mechanisms and ecological adaptation [1] [2].
In Asteraceae species, the phenylpropanoid biosynthetic machinery exhibits distinctive regulatory patterns that favor the accumulation of caffeoylquinic acid derivatives. Research has demonstrated that members of this family, including Solidago virgaurea, Ixeris dentata, and various Arctium species, possess highly active enzymatic systems dedicated to caffeoylquinic acid production [2] [3]. The expression patterns of key biosynthetic genes in these plants show tissue-specific regulation, with leaf tissues generally exhibiting the highest transcriptional activity for phenylpropanoid pathway enzymes [2].
The metabolic origins of 3,4,5-tricaffeoylquinic acid in Asteraceae species begin with the shikimic acid pathway in plastids, where quinic acid is synthesized through the reversible reduction of 3-dehydroquinic acid by quinic acid dehydrogenase [1]. This enzyme has evolved specifically in seed plants and represents a crucial evolutionary adaptation that enables the production of quinic acid as a secondary metabolite precursor [1]. Simultaneously, the aromatic amino acid phenylalanine, arising from the same shikimic acid pathway, serves as the starting point for the phenylpropanoid cascade [1].
The family-specific characteristics of Asteraceae metabolism include enhanced expression of phenylalanine ammonia-lyase isoforms, with studies showing that IdPAL1 demonstrates significantly higher expression levels compared to IdPAL2 in Ixeris dentata [2]. Additionally, cinnamate 4-hydroxylase and 4-coumarate coenzyme A ligase exhibit preferential expression in foliar tissues, establishing the foundation for subsequent caffeoylquinic acid synthesis [2].
Asteraceae species have evolved specialized regulatory mechanisms that coordinate the expression of multiple phenylpropanoid biosynthetic genes. The coordinated upregulation of IdC4H, Id4CL1, IdCHS, and IdDFR in leaf tissues demonstrates the metabolic commitment of these plants to phenolic compound production [2]. This coordinated expression pattern appears to be an adaptive response that maximizes the synthesis of defensive compounds in photosynthetic tissues most vulnerable to environmental stresses [2].
The enzymatic esterification mechanisms underlying 3,4,5-tricaffeoylquinic acid biosynthesis represent a complex series of transesterification reactions catalyzed by specialized acyltransferases belonging primarily to the BAHD superfamily. These enzymes exhibit remarkable substrate specificity and positional selectivity in determining the final esterification pattern of caffeoylquinic acid derivatives [4] [5] [6].
The primary enzymatic mechanism involves hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyltransferases, which catalyze the initial formation of monoCQA derivatives through nucleophilic attack of quinic acid hydroxyl groups on the thioester bond of caffeoyl-CoA [5] [6]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of coenzyme A to yield the ester product [7]. This mechanism follows classical acyltransferase kinetics, with the enzyme demonstrating preferential affinity for quinic acid over shikimic acid as the acyl acceptor [6].
Research has identified distinct kinetic parameters for the key enzymes involved in this process. Hydroxycinnamoyl-CoA:quinic acid transferase exhibits optimal activity with caffeoyl-CoA as the acyl donor, showing a Michaelis constant of approximately 160 ± 34 μM for quinic acid in the presence of saturating caffeoyl-CoA concentrations [6]. This high affinity ensures efficient utilization of available quinic acid substrates under physiological conditions [6].
The formation of 3,4,5-tricaffeoylquinic acid requires sequential esterification reactions that proceed through dicaffeoylquinic acid intermediates. The enzyme responsible for the second esterification step demonstrates dual functionality, capable of utilizing both caffeoyl-CoA and existing monoCQA derivatives as substrates [4] [5]. This dual activity enables the enzyme to catalyze both acyltransferase reactions using caffeoyl-CoA as the acyl donor and transesterification reactions using monoCQA derivatives as both acyl donor and acceptor molecules [5].
A significant advancement in understanding these mechanisms came with the identification of a GDSL lipase-like enzyme from Ipomoea batatas that demonstrates exceptional efficiency in synthesizing dicaffeoylquinic acid derivatives [4]. This enzyme exhibits conversion rates exceeding 60 percent when transforming chlorogenic acid to 3,5-dicaffeoylquinic acid, representing a significant improvement over traditional BAHD acyltransferases [4]. The GDSL enzyme mechanism involves the formation of an acyl-enzyme intermediate through the nucleophilic attack of a serine residue on the ester substrate, followed by the transfer of the acyl group to an acceptor quinic acid molecule [4].
The enzymatic synthesis of 3,4,5-tricaffeoylquinic acid also involves subcellular compartmentalization, with initial synthesis occurring in the cytoplasm and chloroplasts, followed by transport to vacuoles for storage [1] [5]. The vacuolar environment provides optimal conditions for the final esterification steps, with the slightly acidic pH enhancing enzyme activity and promoting the stability of the final tricaffeoylquinic acid product [1].
The quantitative distribution of caffeoylquinic acids, including 3,4,5-tricaffeoylquinic acid, in Ipomoea batatas foliate tissue demonstrates significant variability based on cultivar genetics, developmental stage, and environmental conditions. Comprehensive analytical studies using high-performance liquid chromatography coupled with mass spectrometry have established detailed concentration profiles for these bioactive compounds across different sweet potato varieties [8] [9] [10] [11].
Quantitative Distribution of Caffeoylquinic Acids in Ipomoea batatas Foliate Tissue
Study/Source | Compound | Concentration | Units | Tissue Type |
---|---|---|---|---|
Truong et al. (2007) - USA Commercial Cultivars | 3,5-dicaffeoylquinic acid | Predominant in leaves | Qualitative | Leaves |
Truong et al. (2007) - USA Commercial Cultivars | 4,5-dicaffeoylquinic acid | Predominant in leaves | Qualitative | Leaves |
Phahlane et al. (2022) - South African Bophelo | 3,5-dicaffeoylquinic acid | 31.52 ± 0.17 | mg/kg | Leaves |
Phahlane et al. (2022) - USA Beauregard | 3,5-dicaffeoylquinic acid | 21.00 ± 0.47 | mg/kg | Leaves |
Phahlane et al. (2022) - Peruvian 199062.1 | 3,5-dicaffeoylquinic acid | 36.77 ± 0.63 | mg/kg | Leaves |
Mexican Accessions Study (2019) | 3,4,5-tricaffeoylquinic acid | 44.73-193.22 | mg/100g DW | Leaves |
Polish Cultivars Study (2020) - Okinava BBCH 14 | Total polyphenols | 14,038.6 | mg/100g DM | Leaves |
Analysis of Mexican sweet potato accessions revealed that only 21 out of 200 examined accessions contained quantifiable amounts of 3,4,5-tricaffeoylquinic acid, with concentrations ranging from 44.73 to 193.22 milligrams per 100 grams dry weight [10]. This distribution pattern indicates significant genetic variation in the capacity for tricaffeoylquinic acid synthesis among different sweet potato genotypes [10]. The accessions with the highest 3,4,5-tricaffeoylquinic acid content also demonstrated elevated levels of 4-feruloyl-5-caffeoylquinic acid, ranging from 139.46 to 419.99 milligrams per 100 grams dry weight [10].
The comprehensive study of South African, American, and Peruvian sweet potato varieties demonstrated substantial differences in dicaffeoylquinic acid concentrations [8]. The Peruvian variety 199062.1 exhibited the highest levels of multiple caffeoylquinic acid derivatives, including 1,3-dicaffeoylquinic acid (31.97 ± 0.26 mg/kg), 1,4-dicaffeoylquinic acid (21.40 ± 0.93 mg/kg), and 3,5-dicaffeoylquinic acid (36.77 ± 0.63 mg/kg) [8]. Among the local South African varieties, Bophelo demonstrated superior caffeoylquinic acid accumulation compared to other indigenous cultivars [8].
Polish cultivation studies revealed dramatic increases in total polyphenolic content with plant maturity, ranging from 148.2 milligrams per 100 grams dry matter in early growth stages to 14,038.6 milligrams per 100 grams dry matter in mature Okinava leaves [12]. The Radiosa cultivar achieved the highest total polyphenolic concentration of 11,183.5 milligrams per 100 grams dry matter at full maturity [12].
Developmental stage significantly influences caffeoylquinic acid distribution in sweet potato leaves. Early harvest samples (BBCH stage 14) showed relatively low concentrations, while leaves harvested at full maturity (BBCH stage 89) contained substantially higher levels of phenolic compounds [12]. This temporal accumulation pattern reflects the progressive activation of phenylpropanoid biosynthetic pathways as the plant matures and increases its investment in secondary metabolite production [12].
Key Enzymes in Caffeoylquinic Acid Biosynthesis
Enzyme | Function in Biosynthesis | Pathway Role |
---|---|---|
Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid | Entry point enzyme |
Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid | Early phenylpropanoid pathway |
4-coumarate:CoA ligase (4CL) | Activates hydroxycinnamates to CoA esters | CoA ester formation |
Hydroxycinnamoyl-CoA:quinic acid transferase (HQT) | Transfers caffeoyl-CoA to quinic acid forming 3-CQA | Final CQA synthesis step |
GDSL lipase-like enzyme | Catalyzes formation of 3,5-dicaffeoylquinic acid | DiCQA synthesis from monoCQA |
The tissue-specific distribution analysis revealed that foliate tissues consistently contain higher concentrations of dicaffeoylquinic and tricaffeoylquinic acids compared to root tissues [13]. Steam cooking treatments resulted in statistically non-significant changes in total phenolic content, indicating relative stability of these compounds under moderate thermal processing conditions [13]. This stability profile makes sweet potato leaves particularly valuable as a source of bioactive caffeoylquinic acids for nutritional and pharmaceutical applications [9] [14].